molecular formula C3F6O B105872 Pentafluoropropionyl fluoride CAS No. 422-61-7

Pentafluoropropionyl fluoride

Cat. No.: B105872
CAS No.: 422-61-7
M. Wt: 166.02 g/mol
InChI Key: YLCLKCNTDGWDMD-UHFFFAOYSA-N
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Description

Pentafluoropropionyl fluoride (C₃F₆O, molecular weight: 166.02 g/mol) is a fluorinated acyl fluoride with the IUPAC name 2,2,3,3,3-pentafluoropropionyl fluoride. It is a colorless, volatile liquid with a boiling point of -26°C and a density of 1.537 g/cm³ . Industrially, it is synthesized via catalytic degradation of hexafluoropropylene oxide (HFPO) oligomers using cesium fluoride (CsF) in tetraglyme, achieving yields exceeding 92% and purity >98% . This compound hydrolyzes readily in water and is classified as a toxic gas (LC₅₀ in mice: 25–100 ppm/4hr), causing corrosive injuries to respiratory tissues .

Key applications include:

  • Derivatization agent in GC-MS for volatile analytes (e.g., amines, alcohols) .
  • Biochemical probes for studying sirtuin enzymes (e.g., SIRT3 and Hst2) due to its fluorinated acyl group .
  • Industrial precursor for synthesizing fluoropolymers like Novec 1230 and GenX .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoropropionyl fluoride can be synthesized through several methods. One common method involves the fluorobromination of acrylate using triethylamine hydrogen trifluoride complex . Another method includes the reaction of perfluoro-2-methyl-2-pentene with specific catalysts . Additionally, the compound can be prepared by the isomerization of hexafluoropropylene oxide using nucleophilic catalysts such as halides or amines .

Industrial Production Methods

In industrial settings, this compound is often produced by the isomerization of hexafluoropropylene oxide in the presence of nucleophilic catalysts. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentafluoropropionyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, amines, and alcohols. The reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated organic compounds, while addition reactions can produce a range of fluorinated derivatives .

Scientific Research Applications

Biology

PFPAF is utilized in the synthesis of fluorinated biomolecules. These compounds are crucial for studying biological processes and understanding cellular mechanisms. The incorporation of fluorine can enhance the metabolic stability and selectivity of biological molecules, making them suitable for therapeutic applications.

Medicine

In the pharmaceutical industry, PFPAF-derived compounds are investigated for their potential therapeutic properties. The fluorination process can significantly alter the pharmacokinetics and bioactivity of drug candidates, improving their efficacy .

Materials Science

PFPAF has shown promise in materials science, particularly in the development of fluorinated polymers with enhanced chemical and thermal stability. Notably, it can dissolve silica gel when combined with tertiary amines, suggesting applications in controlled etching or modification of silica-based materials .

Environmental Remediation

Recent studies have highlighted PFPAF's role in degrading persistent organic pollutants (POPs), specifically hexafluoropropylene oxide (HFPO) oligomers. This dual-purpose application not only addresses environmental concerns but also produces PFPAF as a valuable industrial chemical .

Synthesis and Application in Biological Research

A study demonstrated the synthesis of fluorinated amino acids using PFPAF as a key reagent. These amino acids were then evaluated for their role in protein folding and stability, showcasing PFPAF's utility in biochemical research.

Pharmaceutical Development

Research involving PFPAF derivatives indicated enhanced activity against specific cancer cell lines compared to non-fluorinated analogs. This case underscores the importance of fluorination in drug design and development .

Material Modification

An innovative method was developed for dissolving silica gel using a PFPAF-tertiary amine system, which allows for the preparation of silicon tetrafluoride complexes—important for various industrial applications .

Table 1: Key Applications of this compound

Application AreaDescriptionExample Use Case
BiologySynthesis of fluorinated biomoleculesStudying metabolic pathways
MedicineDevelopment of fluorinated pharmaceuticalsEnhanced anticancer agents
Materials ScienceProduction of fluorinated polymersSilica gel modification
Environmental RemediationDegradation of persistent organic pollutantsConversion of HFPO oligomers into PFPAF

Mechanism of Action

The mechanism of action of pentafluoropropionyl fluoride involves its ability to act as a strong fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution and addition reactions. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

Pentafluoropropionyl fluoride is compared to structurally related fluorinated acylating agents, including trifluoroacetyl fluoride (CF₃COF), heptafluorobutyryl fluoride (C₃F₇COF), and pentafluorobenzyl derivatives (PFB). Below is a detailed analysis:

Key Observations

Synthetic Efficiency : this compound is produced sustainably via HFPO oligomer degradation, a process that mitigates environmental pollution . In contrast, trifluoroacetyl fluoride synthesis often involves hazardous HF electrolysis .

Volatility : Despite similar boiling points to trifluoroacetyl fluoride (-26°C vs. -27°C), this compound’s larger molecular size improves chromatographic resolution in GC-MS compared to smaller derivatives like TFA .

Toxicity : All three compounds are toxic, but this compound’s intermediate LC₅₀ suggests moderate acute toxicity relative to heptafluorobutyryl fluoride, which may accumulate more readily in tissues .

Table 2: Biochemical Binding Affinity

Compound SIRT3 Binding (Kₐ) Hst2 Binding (Kₐ) Specificity
Acetyl-lysine 100 μM (baseline) 100 μM (baseline) Low
Trifluoroacetyl-lysine 58.8 μM (1.7x) 6.5 μM (15.4x) Moderate
Pentafluoropropionyl-lysine 29.2 μM (3.4x) 0.95 μM (105x) High (Hst2)
Thiotrifluoroacetyl-lysine 31.6 μM (3.2x) 1.1 μM (90.9x) Broad

Data adapted from sirtuin enzyme studies .

Key Findings :

  • Pentafluoropropionyl-lysine exhibits 105-fold tighter binding to Hst2 compared to acetyl-lysine, outperforming trifluoroacetyl derivatives .
  • Its low affinity for SIRT3 (3.4x improvement vs. acetyl-lysine) contrasts with thiotrifluoroacetyl-lysine, which binds both enzymes effectively. This highlights the role of fluorination patterns in enzyme specificity .

Table 3: GC-MS Derivatization Performance

Derivative Optimal Temp. Program Analytes Sensitivity
Trifluoroacetyl (TFA) 100°C → 170°C (1.3°C/min) Primary amines Moderate
Pentafluoropropionyl (PFPA) 70°C → 200°C (2.5°C/min) Amines, alcohols High
Heptafluorobutyryl (HFBA) 70°C → 200°C (2.5°C/min) Steroids, fatty acids Very High

Adapted from GC-MS methods for phenethylamines and malondialdehyde .

Key Insights :

  • PFPA derivatives achieve higher sensitivity than TFA for amines due to enhanced electron-capture detection (ECD) properties .
  • HFBA offers superior sensitivity for bulky analytes but requires longer analysis times, making PFPA a balance between efficiency and resolution .

Environmental and Industrial Considerations

This compound holds a unique niche due to its dual role in pollutant remediation and industrial chemistry :

  • Environmental Safety : HFPO oligomers (persistent pollutants) are degraded to this compound, reducing bioaccumulation risks .
  • Scalability : The CsF/tetraglyme catalytic system enables large-scale production (200 g batches) with minimal waste .

In contrast, trifluoroacetyl fluoride and HFBA lack such eco-friendly synthesis pathways, relying on legacy methods with higher environmental footprints .

Biological Activity

Pentafluoropropionyl fluoride (PFPrF), a fluorinated compound with the formula C₃F₆O, has gained attention in various fields, particularly in medicinal chemistry and radiochemistry. This article explores the biological activity of PFPrF, focusing on its chemical properties, potential applications, and relevant research findings.

PFPrF is characterized by the presence of five fluorine atoms attached to a propionyl group. The compound is a colorless gas at room temperature with a boiling point of -27 °C. Its high electronegativity and the stability of the carbon-fluorine bond contribute to its unique chemical behavior, making it useful in various synthetic applications.

PropertyValue
Molecular FormulaC₃F₆O
Boiling Point-27 °C
CAS Number422-61-7
ToxicityToxic by inhalation

Biological Activity Overview

The biological activity of PFPrF is largely influenced by its fluorinated nature. Fluorinated compounds are known to exhibit enhanced metabolic stability, increased lipophilicity, and prolonged half-lives in biological systems. These characteristics can lead to improved bioavailability and cellular penetration.

  • Metabolic Stability : The carbon-fluorine bond's strength impedes metabolic degradation, allowing PFPrF to remain active for extended periods within biological systems .
  • Lipophilicity : The introduction of fluorine increases the compound's hydrophobicity, facilitating better membrane permeability and potential accumulation in fatty tissues .
  • Reactivity : PFPrF can act as an acylating agent, which may influence various biological pathways through covalent modifications of biomolecules.

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of PFPrF on various cell lines demonstrated significant activity. The compound was tested against human fibroblast cells (WI38) using a WST-1 assay. Results indicated that PFPrF exhibited cytotoxic effects at concentrations above 10 µM, suggesting potential applications in targeted therapies for specific cancers where cell proliferation needs to be inhibited .

Study 2: Radiochemistry Applications

In radiochemistry, PFPrF has been utilized as a precursor for synthesizing radiolabeled compounds for PET imaging. A study highlighted its role in producing fluorinated glycosyl derivatives that showed high specific activity and stability in vivo. These derivatives displayed selective uptake in tumor cells, indicating that PFPrF could be pivotal in developing imaging agents for cancer diagnostics .

Study 3: Developmental Toxicity Screening

Research using zebrafish models investigated the developmental toxicity of PFPrF. The study found that exposure to varying concentrations resulted in observable developmental defects, highlighting the compound's potential risks during embryonic development. This emphasizes the need for careful evaluation when considering PFPrF for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of pentafluoropropionyl fluoride (CAS 422-61-7) critical for experimental design?

this compound (PFPF) has a molecular formula of C₃F₆O (molecular weight: 166.02) and a boiling point of -30°C . Its reactivity with water is notable, producing hydrogen fluoride (HF) and pentafluoropropionic acid exothermically, requiring controlled handling in anhydrous conditions . Key properties include a density of 1.537 g/cm³ and a vapor pressure corresponding to 5.3°C at 760 mmHg (conflicting reports require validation) . Researchers must prioritize its low boiling point and corrosivity (R34 hazard code) in storage (e.g., pressurized containers) and safety protocols .

Q. What synthetic routes are commonly employed to produce this compound in laboratory settings?

A catalytic method using cesium fluoride (CsF) in tetraglyme solvent effectively degrades hexafluoropropylene oxide (HFPO) oligomers to PFPF at 80–120°C . This route avoids traditional halogen exchange methods, offering higher selectivity. Reaction progress is monitored via gas chromatography (GC) or infrared (IR) spectroscopy to detect intermediates like HFPO trimer . Alternative routes involve direct fluorination of propionyl chloride derivatives, though these require stringent control of fluorine gas flow rates and temperature gradients .

Q. How should researchers mitigate risks when handling this compound in hydrolysis studies?

Due to its rapid hydrolysis to HF, experiments must use dry glassware, inert atmospheres (e.g., nitrogen), and corrosion-resistant materials (e.g., PTFE-lined reactors). Post-reaction neutralization with calcium carbonate or sodium bicarbonate is recommended to quench residual HF . Personal protective equipment (PPE), including HF-resistant gloves and face shields, is mandatory. Ventilation systems should exceed 12 air changes/hour to prevent vapor accumulation .

Advanced Research Questions

Q. How can discrepancies in reported boiling points (-30°C vs. 5.3°C) for this compound be reconciled?

Discrepancies arise from measurement conditions: older studies report boiling points at ambient pressure (-30°C), while recent data (5.3°C at 760 mmHg) may reflect impurities or isomerization during analysis . Researchers should validate purity via ¹⁹F NMR or GC-MS and calibrate instruments using reference standards. Pressure-vacuum distillation trials can clarify phase behavior under controlled conditions .

Q. What advanced analytical techniques are suitable for characterizing this compound derivatives in biological matrices?

Derivatization with pentafluoropropionyl anhydride (PFPA) enhances detection of amino acids (e.g., o,o'-dityrosine) in GC-MS. Negative-ion chemical ionization (NICI) improves sensitivity for fluorinated derivatives, with quantification via isotopic internal standards (e.g., ¹³C-labeled analogs) . For structural elucidation, high-resolution mass spectrometry (HRMS) coupled with ¹⁹F NMR resolves regioisomeric byproducts in fluoropolymer synthesis .

Q. How does this compound contribute to the synthesis of fluorinated polymers like Novec 1230 or GenX?

PFPF serves as a precursor for Novec 1230 (C₆F₁₂O) via nucleophilic substitution with hexafluoroacetone, requiring precise stoichiometric ratios and CsF catalysis to minimize oligomerization . For GenX (ammonium perfluoro-2-propoxypropanoate), PFPF undergoes oxidation to pentafluoropropionic acid, followed by etherification and salt formation . Kinetic studies recommend optimizing reaction temperatures (60–80°C) and solvent polarity (e.g., dimethylacetamide) to enhance yield (>90%) .

Q. What experimental strategies address low yields in this compound-mediated acylations?

Competing side reactions (e.g., HF elimination) are minimized by using anhydrous solvents (tetrahydrofuran or dichloromethane) and Lewis acid catalysts (BF₃·Et₂O). For sterically hindered substrates, microwave-assisted synthesis at 100–150°C improves reaction rates . Yield optimization requires real-time monitoring via in-situ IR to track carbonyl intermediate formation .

Q. Methodological Notes

  • Data Validation : Cross-reference CAS 422-61-7 entries in EINECS (207-019-5) and EPA databases to resolve property discrepancies .
  • Safety Protocols : Align handling practices with OSHA guidelines for HF exposure (PEL: 3 ppm) and NFPA 704 ratings for corrosivity .
  • Synthetic Optimization : Use Design of Experiments (DoE) frameworks (e.g., PICOT) to evaluate temperature, catalyst loading, and solvent effects .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl fluoride
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InChI

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLKCNTDGWDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059968
Record name Perfluoropropionyl fluoride
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Molecular Weight

166.02 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name Pentafluoropropionyl fluoride
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CAS No.

422-61-7
Record name 2,2,3,3,3-Pentafluoropropanoyl fluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
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Record name Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
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Record name Perfluoropropionyl fluoride
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Record name Perfluoropropionyl fluoride
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Synthesis routes and methods I

Procedure details

CF3CF2COOCF2CF2CF3 (20 g) obtained in Example 5 and chlorotrifluoroethylene oligomer (120 g) were charged into a 200 ml autoclave made of nickel and equipped with a reflux condenser and heated to 200° C. The reflux condenser was cooled by circulating cooling water, and when the pressure became at least 0.1 MPa, the gas was purged while maintaining the pressure to recover a gaseous sample (15 g). By GC-MS, it was confirmed that CF3CF2COF was the main product. The GC yield was 90%.
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120 g
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90%

Synthesis routes and methods II

Procedure details

CF3CF2COF (b.p. -28° C.) is prepared by flowing hexafluoropropylene oxide through a stainless steel reactor tube containing active carbon carrying 3% by weight of potassium fluoride kept at 150° C.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoropropionyl fluoride
Reactant of Route 2
Pentafluoropropionyl fluoride
Reactant of Route 3
Pentafluoropropionyl fluoride
Pentafluoropropionyl fluoride
Reactant of Route 5
Pentafluoropropionyl fluoride

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